2-Bromo-1-chloro-3-(difluoromethoxy)benzene
Description
2-Bromo-1-chloro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.47 g/mol. Its structure features a benzene ring substituted with bromine at position 2, chlorine at position 1, and a difluoromethoxy group (-OCF₂H) at position 3. The difluoromethoxy group introduces electron-withdrawing properties, while the halogens (Br, Cl) enhance reactivity in substitution reactions, making the compound a valuable intermediate in pharmaceuticals and agrochemicals .
Key properties include:
Properties
CAS No. |
1261579-93-4 |
|---|---|
Molecular Formula |
C7H4BrClF2O |
Molecular Weight |
257.46 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C7H4BrClF2O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H |
InChI Key |
FKNLAKCUOIRENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene
Synthetic Routes and Reaction Conditions
Halogenation of Benzene Derivatives
Selective halogenation is performed on suitably substituted benzene precursors. Common approaches include:
- Bromination using bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions (0–25°C) to introduce bromine at the ortho or para position relative to existing substituents.
- Chlorination using chlorine gas (Cl2) or chlorinating agents under controlled temperature to install chlorine atoms without over-chlorination.
For example, starting from chlorobenzene or fluorobenzene derivatives, bromination at the 2-position and chlorination at the 1-position can be achieved by controlling reagent stoichiometry and temperature.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group (-O-CF2H) is introduced by nucleophilic substitution of a phenolic hydroxyl group or halogen with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) or difluoromethyl bromide in the presence of a base.
A typical method involves:
- Reacting 2-bromo-1-chloro-3-hydroxybenzene with chlorodifluoromethane under basic conditions (e.g., potassium carbonate or potassium tert-butoxide) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- The nucleophilic oxygen attacks the difluoromethyl halide, displacing the halogen and forming the difluoromethoxy ether linkage.
One-Pot or Stepwise Synthesis
Industrial processes may employ one-pot synthesis where halogenation and difluoromethylation are performed sequentially without intermediate isolation to improve efficiency and reduce costs. However, stepwise synthesis with intermediate purification often yields higher purity products.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS, catalyst (FeBr3 or light) | 0 to 25 | 1–3 | 75–85 | Controlled to avoid polybromination |
| Chlorination | Cl2 gas or SO2Cl2, inert solvent | 0 to 20 | 1–2 | 70–80 | Mild conditions to avoid over-chlorination |
| Difluoromethoxy introduction | ClCF2H, K2CO3 or KOtBu, DMF or THF | 20 to 50 | 3–6 | 65–90 | Base-promoted nucleophilic substitution |
| Purification | Column chromatography or recrystallization | Ambient | — | — | Ensures >95% purity |
Analytical and Research Data
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR confirm substitution pattern and difluoromethoxy group presence.
- Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation.
- Infrared Spectroscopy (IR) : Detects characteristic C-F and C-Br stretches.
- Elemental Analysis : Validates composition.
Research Findings on Preparation
- The nucleophilic substitution step to introduce the difluoromethoxy group is sensitive to reaction conditions, with temperature and base choice significantly affecting yield and selectivity.
- Bromination and chlorination steps must be carefully controlled to avoid polyhalogenation and formation of positional isomers.
- Industrial processes favor mild temperature conditions (0–25°C) to reduce by-products and improve yield, as demonstrated in related halogenated benzene syntheses.
Comparative Analysis with Related Compounds
| Compound | Halogen Substituents | Difluoromethoxy Position | Key Synthetic Challenge |
|---|---|---|---|
| This compound | Bromine (2), Chlorine (1) | Position 3 | Regioselective halogenation and difluoromethoxy installation |
| 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluorobenzene | Bromine (2), Fluorine (1), ClCF2O (4) | Position 4 | Difluoromethoxy group introduction via nucleophilic substitution |
The preparation of this compound shares mechanistic similarities with other halogenated difluoromethoxybenzenes, with regioselectivity and reaction conditions being the primary differentiators.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-1-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene with structurally related halogenated benzene derivatives.
Substituent Position and Type
Physical Properties
Research Findings and Industrial Significance
- Synthetic Utility : The target compound’s bromine and chlorine atoms enable sequential functionalization, making it a versatile intermediate for synthesizing polyhalogenated scaffolds in medicinal chemistry .
- For example, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9) mandates protective gear to avoid dermal exposure .
Biological Activity
2-Bromo-1-chloro-3-(difluoromethoxy)benzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Information:
- IUPAC Name: this compound
- Molecular Formula: C7H4BrClF2O
- Molecular Weight: 239.46 g/mol
- CAS Number: 50998593
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Antimicrobial Activity
Halogenated compounds, particularly those containing bromine and chlorine, are known for their significant antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the compound effectively inhibited bacterial growth.
Anticancer Activity
The anticancer potential of halogenated aromatic compounds is attributed to their ability to induce apoptosis in cancer cells. This compound has been investigated for its effects on various cancer cell lines.
The compound appears to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. This effect is likely mediated through the generation of reactive oxygen species (ROS), which trigger stress responses leading to apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
Research focusing on the compound's interaction with human tumor cell lines revealed promising results:
- Cell Lines Tested: HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma)
- IC50 Values:
- HCT-116:
- HepG2:
These values indicate a significant cytotoxic effect compared to standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The presence of halogen atoms such as bromine and chlorine has been correlated with increased biological activity. Electron-withdrawing groups enhance lipophilicity and reactivity, making these compounds suitable candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
